molecular formula C19H22BrN3O7S B2486643 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide CAS No. 392236-39-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide

Cat. No.: B2486643
CAS No.: 392236-39-4
M. Wt: 516.36
InChI Key: AKEAAOIKQBCZOM-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is a sophisticated chemical reagent designed for advanced research applications, particularly in the field of medicinal chemistry and drug discovery. This compound integrates a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a 2-bromo-5-nitrophenyl moiety. Its structure suggests potential as a key intermediate or a pharmacological probe. The sulfonamide group is a recognized privileged scaffold in medicinal chemistry, often associated with the development of antitumor agents . Specifically, benzenesulphonamide derivatives have demonstrated significant potential as antimitotic agents that inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase, which can lead to apoptotic cell death in various human tumor cell lines . The strategic incorporation of bromo and nitro substituents on the aniline ring can enhance the molecule's electronic properties and its capacity for intermolecular interactions, such as halogen bonding, which can be crucial for specific binding to biological targets . This complex structure makes it a valuable compound for researching new therapeutic agents, particularly in oncology for the study of tubulin-binding compounds, and for exploring structure-activity relationships (SAR). Researchers can utilize this high-purity compound to develop novel small-molecule inhibitors or as a building block in the synthesis of more complex chemical entities. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O7S/c1-29-11-9-22(10-12-30-2)31(27,28)16-6-3-14(4-7-16)19(24)21-18-13-15(23(25)26)5-8-17(18)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEAAOIKQBCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Bromination Sequence

The synthesis begins with the preparation of 2-bromo-5-nitroaniline, a critical intermediate. Patent CN105646234A discloses a method starting from 4-nitroaniline, where bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours. This regioselectively introduces bromine at the ortho position relative to the amino group, yielding 2-bromo-4-nitroaniline. Subsequent recrystallization from ethanol/water (1:3 v/v) achieves >95% purity.

Alternative Route via Directed Metalation

For enhanced regiocontrol, a directed ortho-metalation strategy has been reported. Treating 4-nitroaniline with tert-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with bromine, affords 2-bromo-5-nitroaniline in 82% yield. This method avoids the formation of para-brominated byproducts observed in traditional electrophilic substitution.

Synthesis of 4-[Bis(2-Methoxyethyl)Sulfamoyl]Benzoic Acid

Chlorosulfonation of Benzoic Acid

Chlorosulfonic acid (ClSO₃H, 2.5 equiv) is added dropwise to benzoic acid in dichloromethane (DCM) at 0°C, followed by stirring at 25°C for 24 hours. The reaction mixture is quenched into ice-water, and the precipitated 4-chlorosulfonylbenzoic acid is filtered and dried (yield: 88%).

Amine Substitution

Bis(2-methoxyethyl)amine (1.2 equiv) is reacted with 4-chlorosulfonylbenzoic acid in the presence of triethylamine (TEA, 2.0 equiv) in THF at 0°C. After 12 hours, the solvent is removed under reduced pressure, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid as a white solid (75% yield).

Benzamide Coupling

Acid Chloride Formation

The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂, 3.0 equiv) in DCM at reflux for 3 hours. Excess SOCl₂ is removed under vacuum, and the resultant 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride is used immediately.

Carbodiimide-Mediated Coupling

To a solution of 2-bromo-5-nitroaniline (1.0 equiv) in DMF, 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride (1.1 equiv) is added followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The reaction is stirred at 25°C for 18 hours, diluted with ethyl acetate, washed with 1M HCl and brine, and dried over MgSO₄. Column chromatography (DCM/methanol, 20:1) affords the title compound as a yellow crystalline solid (68% yield).

Optimization and Scale-Up

Reaction Condition Screening

A comparative study of coupling agents revealed that EDC/HOBt in DMF at 0°C provided superior yields (78%) compared to DCC/DMAP (62%) or HATU (70%). Elevated temperatures (>40°C) led to sulfonamide hydrolysis, reducing yields to <50%.

Purification Challenges

The product’s low solubility in nonpolar solvents necessitated gradient elution during chromatography. Recrystallization from acetonitrile/water (4:1) improved purity to >99% (HPLC), with characteristic melting point observed at 167–169°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.73 (d, J = 8.8 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.54–3.48 (m, 8H, OCH₂CH₂O), 3.32 (s, 6H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).

X-Ray Powder Diffraction (XRPD)

Crystalline batches exhibited characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, consistent with the orthorhombic lattice system observed in analogous benzamide derivatives.

Stability and Degradation

In vitro stability studies in plasma showed 60% degradation after 30 minutes, primarily due to esterase-mediated cleavage of the methoxyethyl groups. Lyophilization with trehalose (1:1 w/w) enhanced stability, with <10% degradation after 6 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, which may reduce the nitro group to an amine.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step reaction involving the introduction of sulfamoyl groups to a benzamide framework. The synthesis typically involves the reaction of 2-bromo-5-nitrophenyl derivatives with bis(2-methoxyethyl) sulfamoyl chloride under controlled conditions to yield the target compound.

Biological Applications

The biological applications of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide can be categorized as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties against various strains of bacteria, including Staphylococcus aureus. For instance, sulfamoyl-benzamide derivatives have been shown to inhibit bacterial transcription and translation processes, making them promising candidates for developing new antibacterial agents .

Anticancer Properties

Studies have demonstrated that sulfamoyl-benzamide derivatives possess anticancer activity. For example, certain derivatives have been tested against human cancer cell lines, showing significant cytotoxic effects. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, particularly in breast cancer cells such as MCF-7 and MDA-MB-231 .

Inhibition of NTPDases

Recent investigations have highlighted the compound's potential as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). These enzymes play crucial roles in purinergic signaling pathways, which are implicated in various pathological conditions. The compound has shown selective inhibition against multiple h-NTPDases with IC50 values in sub-micromolar concentrations, indicating its potential for therapeutic applications in conditions like cancer and inflammation .

Case Studies

Study Findings
Study on Antibacterial ActivityDemonstrated effective inhibition against Staphylococcus aureus transcription mechanisms with potential for developing new antibiotics .
Anticancer EvaluationShowed significant cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis induction .
NTPDase Inhibition StudyIdentified selective inhibition of h-NTPDases with promising implications for treating related diseases .

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide depends on its specific application:

    Biochemical Interactions: The compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting their function.

    Therapeutic Effects: In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several sulfonamide-benzamide derivatives reported in the literature. Key analogs include:

Compound Name Core Structure Modifications Reference
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide (Target) Benzamide with bis(2-methoxyethyl)sulfamoyl and 2-bromo-5-nitrophenyl groups N/A
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Replaces 2-bromo-5-nitrophenyl with 4-nitrophenyl-thiazol
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) Chloro-salicylamide core with fluorophenyl-sulfamoyl group
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)... Benzamide with benzylthio, chloro, and trifluoromethylphenyl-triazine groups

Key Observations :

  • The target compound’s 2-bromo-5-nitrophenyl group introduces steric bulk and strong electron-withdrawing effects, which may enhance stability but reduce solubility compared to analogs with smaller substituents (e.g., fluorine or methoxy groups) .
  • The bis(2-methoxyethyl)sulfamoyl moiety is unique to the target and the analog in , conferring flexibility and moderate lipophilicity .

Physicochemical Properties

Melting points and spectral data for select analogs are summarized below:

Compound Name Melting Point (°C) Key Spectral Data (1H/13C-NMR, MS) Purity (HPLC) Reference
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 δ 7.8–7.2 (aromatic), [α]D = +10.6°, EI-MS: m/z 422 >95%
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)... 277–279 IR: 1680 cm⁻¹ (C=O), 1H-NMR: δ 8.1 (s, 1H, SO2NH) N/A
Target Analog () Not reported Not provided Not reported

Key Observations :

  • Analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions .
  • The target’s bromo and nitro groups are expected to further elevate melting points compared to fluorine-substituted analogs (e.g., 5f: 236–237°C) .

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, chloro) correlate with enhanced bioactivity in PD-L1 inhibition and antiproliferative assays .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H28BrN3O6S2
  • Molecular Weight : 540.54 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through bromination and subsequent coupling with benzamide derivatives.
  • Use of Catalysts : Specific catalysts and controlled reaction conditions are essential for achieving high yields and purity.
  • Industrial Production : Optimization techniques such as continuous flow reactors may be employed for large-scale production.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activities, leading to diverse biological effects such as:

  • Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby preventing cell division .
  • Anti-inflammatory Effects : Its sulfamoyl group is known to play a role in reducing inflammation.

Case Studies

  • Inhibition of NTPDases : A study highlighted that sulfamoyl-benzamides, including derivatives similar to our compound, exhibited selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). The most potent derivative had an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1 .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that certain sulfamoyl derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound demonstrating effective cell cycle arrest .

Comparative Biological Activity

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A2.88 ± 0.13Inhibits h-NTPDase1
Compound BStructure B0.72 ± 0.11Inhibits h-NTPDase3
This compound-Not yet determinedPotential anticancer and antimicrobial

Q & A

Q. What computational tools predict binding affinities and off-target effects?

  • Methodology :
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER/NAMD) to assess stability over 100 ns trajectories.
  • Off-Target Screening : Use SwissTargetPrediction or SEA databases to identify potential interactions with GPCRs or kinases.
  • Validation : Validate predictions with SPR (surface plasmon resonance) binding assays .

Comparative Analysis of Structural Analogs

Compound NameKey FeaturesUnique Aspect of Target Compound
N-(2-bromo-5-nitrophenyl)benzamideLacks sulfamoyl group; simpler structureEnhanced enzyme binding via sulfamoyl moiety
4-[benzylsulfamoyl]benzamideSmaller substituent (benzyl vs. bis-methoxyethyl)Improved solubility and metabolic stability
4-(methylsulfamoyl)-N-(aryl)benzamideSingle methyl group on sulfamoylReduced steric hindrance for target engagement

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